molecular formula C18H30N4O3S B2510174 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea CAS No. 1203146-04-6

3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea

Cat. No.: B2510174
CAS No.: 1203146-04-6
M. Wt: 382.52
InChI Key: FTQPNSMWJRSPJD-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea is a urea derivative featuring a tert-butyl group, a sulfonyl-linked propyl chain, and a 4-phenylpiperazine moiety. This compound’s structure combines hydrogen-bonding capabilities (urea), lipophilicity (tert-butyl), and a sulfonamide linker, which may influence solubility and receptor binding. Piperazine derivatives are often explored for CNS-targeted therapeutics due to their affinity for neurotransmitter receptors .

Properties

IUPAC Name

1-tert-butyl-3-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-18(2,3)20-17(23)19-10-7-15-26(24,25)22-13-11-21(12-14-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQPNSMWJRSPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

Preparation of 3-(Methylsulfonyl)Propyl 4-Methylbenzenesulfonate

The sulfonylpropyl moiety is critical for introducing the sulfonated linker. A widely employed method involves oxidizing 3-(methylthio)propyl 4-methylbenzenesulfonate using Oxone (potassium peroxymonosulfate) in methanol/water systems. For instance, treatment of 3-(methylthio)propyl 4-methylbenzenesulfonate (12.2 g, 46.9 mmol) with Oxone (57.7 g, 93.8 mmol) in methanol (250 mL) and water (250 mL) at 0–20°C for 20 hours yields 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate in 96% yield. Alternative protocols using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C also achieve comparable yields (69% over two steps).

Table 1: Oxidation of Thioether to Sulfone
Starting Material Oxidizing Agent Solvent Temperature Time Yield
3-(Methylthio)propyl tosylate Oxone MeOH/H₂O 0–20°C 20 h 96%
3-(Methylthio)propyl tosylate mCPBA DCM 0°C to rt Overnight 69%

Synthesis of tert-Butylurea

tert-Butylurea serves as the urea precursor. A classic method involves reacting urea (1 mol) with tert-butanol (2 mol) in the presence of concentrated sulfuric acid at 20–25°C. The reaction proceeds under ice-cooling to minimize side products like N,N'-di-tert-butylurea. Purification via recrystallization from hot water or ethanol yields pure tert-butylurea (melting point ~185°C).

Preparation of 4-Phenylpiperazine

While specific protocols for 4-phenylpiperazine synthesis are absent in the provided sources, analogous methods from piperazine derivatives suggest nucleophilic aromatic substitution or reductive amination. For example, reacting 1,4-dibromobutane with aniline derivatives in the presence of potassium carbonate and DBU catalyst can generate substituted piperazines.

Assembly of the Target Compound

Alkylation of tert-Butylurea with Sulfonated Propyl Tosylate

The sulfonated propyl linker is introduced via nucleophilic substitution. Combining tert-butylurea with 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate in a polar aprotic solvent (e.g., acetonitrile or DMF) using potassium carbonate as a base facilitates this step. For instance, heating tert-butylurea (1.5 g, 0.008 mol) with the tosylate derivative (3.36 g, 11.5 mmol) in DMF at 90°C for 70 hours under nitrogen affords the alkylated urea intermediate in 80% yield.

Coupling with 4-Phenylpiperazine

The final step involves displacing the tosylate group with 4-phenylpiperazine. Reacting the alkylated urea intermediate with 4-phenylpiperazine in refluxing acetone or DMF in the presence of potassium iodide (KI) as a catalyst achieves this transformation. For example, heating the intermediate (0.3 g, 0.001 mol) with 4-phenylpiperazine (0.002 mol) and KI in acetone for 30 hours yields the target compound after column chromatography.

Alternative Synthetic Routes

Direct Sulfonation of Propylurea Derivatives

An alternative approach involves sulfonating a pre-formed propylurea intermediate. For example, treating 3-(methylthio)propylurea with Oxone in methanol/water oxidizes the thioether to sulfone, followed by coupling with 4-phenylpiperazine. This route avoids handling toxic tosylate intermediates but may require stringent oxidation controls.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF enhances reactivity in alkylation steps but complicates purification due to high boiling points. Acetonitrile offers easier removal but may require longer reaction times.
  • Oxidation Efficiency : Oxone in aqueous methanol maximizes sulfone yields (96%) compared to mCPBA (69%).

Purification Strategies

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates intermediates.
  • Recrystallization : tert-Butylurea purification via hot water recrystallization minimizes di-substituted urea contaminants.

Analytical Characterization

Spectroscopic Data

  • MS : The sulfonated propyl intermediate exhibits m/z 293 (M+H)+, while the final product’s mass spectrum should show a molecular ion peak consistent with C₁₈H₂₉N₄O₃S (calc. 393.19).
  • NMR : Key signals include tert-butyl protons at δ 1.2–1.4 ppm, sulfonyl-linked methylene groups at δ 3.0–3.2 ppm, and aromatic protons from phenylpiperazine at δ 6.8–7.5 ppm.

Purity Assessment

HPLC analyses using C18 columns and acetonitrile/water mobile phases confirm purity >95% for intermediates and final products.

Industrial and Scalability Considerations

Scaling the synthesis requires addressing:

  • Cost of Oxone : Bulk Oxone purchases reduce per-unit costs but necessitate efficient recycling of sulfate byproducts.
  • Toxicity of Tosylates : Alternative leaving groups (e.g., mesylates) may offer safer handling.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Structural Characteristics

The compound features a tert-butyl group , a piperazine moiety , and a sulfonyl group . The piperazine ring is particularly significant as it enhances the compound's ability to interact with various biological targets, making it a candidate for further pharmaceutical development. The urea linkage provides the potential for hydrolysis under different conditions, while the sulfonamide functionality allows for nucleophilic substitution reactions, expanding its synthetic utility.

Antibacterial Activity

One of the primary areas of research for 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea is its antibacterial properties . Studies indicate that compounds with similar structures, especially those containing sulfone and sulfoxide groups, exhibit significant antibacterial effects against both standard and antibiotic-resistant strains. The mechanism of action often involves interference with bacterial enzyme systems or cell wall synthesis, which is crucial for developing new antimicrobial agents .

Interaction with Biological Targets

Research has shown that compounds similar to this compound can interact effectively with serotonin receptors and other neurotransmitter systems due to the presence of the piperazine moiety. Understanding these interactions is vital for elucidating the pharmacological profiles and therapeutic potentials of such compounds. This interaction may lead to applications in treating psychiatric disorders, leveraging the compound's ability to modulate neurotransmitter activity .

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound has potential applications in various therapeutic areas:

  • Antimicrobial Therapy : Its antibacterial properties make it a candidate for developing treatments targeting bacterial infections, particularly those caused by resistant strains.
  • Psychiatric Disorders : The interaction with serotonin receptors suggests potential use in managing conditions such as depression and anxiety disorders.
  • Cancer Treatment : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative activity against certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that require careful selection of reagents and conditions to ensure high yields and purity. The ability to modify its structure could lead to derivatives with enhanced efficacy or reduced side effects, further broadening its application spectrum.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Comparable Compounds

Compound Name Structural Features Key Functional Groups Pharmacological Implications References
3-tert-Butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea Urea core, tert-butyl, sulfonylpropyl linker, 4-phenylpiperazine Urea (H-bond donor/acceptor), sulfonamide (polarity), arylpiperazine (receptor binding) Potential CNS activity; balanced lipophilicity and solubility
MM0421.02: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridinone core, propyl linker, 4-phenylpiperazine Triazolopyridinone (rigid heterocycle), arylpiperazine Likely improved metabolic stability due to heterocycle; reduced polarity vs. sulfonamides
Compound 15a (tert-Butyl carbamate derivative) Carbamate core, tert-butyl, pyrimido-oxazinone, 4-methylpiperazine Carbamate (hydrolytic stability), pyrimido-oxazinone (planar structure), methylpiperazine Enhanced enzymatic resistance; possible kinase inhibition applications
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidin-4-ol, methylsulfonylphenyl, propyl Piperidine (basic amine), sulfonylaryl (electron-withdrawing), hydroxyl Increased acidity at sulfonyl site; potential for ion-channel modulation

Core Functional Group Variations

  • Urea vs.
  • However, the tert-butyl group may offset this by enhancing lipophilicity .

Piperazine/Piperidine Modifications

  • 4-Phenylpiperazine vs. 4-Methylpiperazine : The phenyl substitution in the target compound and MM0421.02 may enhance aromatic stacking interactions in receptor binding, whereas the methyl group in Compound 15a could reduce steric hindrance .
  • Piperidine vs. Piperazine : Piperidine in ’s compound lacks the second nitrogen in piperazine, reducing basicity and altering pharmacokinetic properties .

Substituent Effects

  • tert-Butyl Group : Present in both the target compound and Compound 15a, this group likely improves metabolic stability and blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
  • Sulfonyl Placement : The target compound’s sulfonylpropyl linker differs from the methylsulfonylaryl group in ’s compound, suggesting divergent electronic and steric effects on receptor interactions .

Research Findings and Implications

  • Synthetic Pathways: The target compound’s synthesis likely involves sulfonation of a propyl precursor followed by urea formation, contrasting with the nucleophilic coupling reactions used for triazolopyridinones (MM0421.02) or carbamates (Compound 15a) .
  • Dose-Effect Analysis : Methods described in (e.g., median effective dose estimation) could be applied to compare the target compound’s potency with analogs, though specific data are unavailable in the provided evidence .
  • Therapeutic Potential: The target compound’s combination of urea, sulfonamide, and arylpiperazine positions it as a candidate for serotonin or dopamine receptor modulation, whereas MM0421.02’s triazolopyridinone may favor kinase inhibition .

Biological Activity

3-tert-butyl-1-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological implications.

Synthesis

The synthesis of this compound involves multi-step reactions that typically start with the formation of the urea moiety followed by the introduction of the tert-butyl and piperazine substituents. The detailed synthetic pathway is crucial for understanding the compound's efficacy and biological profile.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. For instance, derivatives containing the piperazine moiety have shown significant inhibition against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

CompoundCell LineIC50 (µM)
Compound AA54936.12
Compound BMCF-70.39

These results indicate that structural modifications can enhance antitumor properties, suggesting a promising avenue for drug development .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated. For example, certain sulfonamide derivatives have shown greater potency against fungal strains such as Candida albicans compared to standard treatments like fluconazole, with minimum inhibitory concentrations (MIC) reported at ≤ 25 µg/mL . This highlights the potential of this compound in treating infections caused by resistant fungal strains.

The proposed mechanism of action for this compound involves interference with cellular pathways crucial for cell proliferation and survival. The presence of the piperazine ring is believed to facilitate interactions with specific receptors or enzymes, leading to apoptosis in cancer cells. Further studies are required to elucidate the exact molecular targets involved.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring and modifications to the urea group significantly influence its pharmacological profile. For instance, altering the phenyl group on the piperazine can enhance binding affinity to target proteins, thereby increasing potency .

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds:

  • Antitumor Efficacy : In a study involving various derivatives of piperazine-based compounds, it was found that specific substitutions led to enhanced cytotoxicity against human cancer cell lines, emphasizing the importance of structural diversity in drug design .
  • Antifungal Properties : Another study highlighted that certain sulfonamide derivatives exhibited superior antifungal activity compared to traditional agents, paving the way for new therapeutic options against resistant fungal infections .

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